molecular formula C6H13O9P B1206771 1D-myo-inositol 2-phosphate CAS No. 7336-80-3

1D-myo-inositol 2-phosphate

Cat. No.: B1206771
CAS No.: 7336-80-3
M. Wt: 260.14 g/mol
InChI Key: INAPMGSXUVUWAF-UYSNGIAKSA-N
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Description

1D-myo-inositol 2-phosphate, also known as inositol 2-monophosphate, is a phosphorylated derivative of myo -inositol with the molecular formula C 6 H 13 O 9 P and a CAS number of 7336-80-3 . This compound is a crucial intermediate in the complex network of inositol phosphate metabolism and cell signaling pathways . Inositol phosphates serve as fundamental precursors to phospholipids located in cell membranes, such as phosphatidylinositol bisphosphate (PIP 2 ) . Within cellular signaling cascades, the enzymatic hydrolysis of PIP 2 generates second messengers, including inositol trisphosphate (IP 3 ), which are responsible for mobilizing intracellular calcium stores and activating protein kinase C, thereby regulating processes like neurotransmitter release, muscle contraction, and immune responses . The interconversion between different inositol phosphate species is mediated by a suite of specific kinases and phosphatases, underscoring the metabolic and functional significance of intermediates like this compound . Researchers utilize this compound to probe the intricate mechanics of the phosphoinositide cycle, study the enzymes involved in its metabolism, and investigate its potential role in cellular processes such as proliferation, apoptosis, and cytoskeletal organization . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

7336-80-3

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4+,5-,6?

InChI Key

INAPMGSXUVUWAF-UYSNGIAKSA-N

SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Other CAS No.

13004-72-3

Synonyms

inositol 2-monophosphate
inositol 2-phosphate
myo-inositol 2-monophosphate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-inositol 2-phosphate typically involves the phosphorylation of myo-inositol. One common method is the enzymatic phosphorylation using myo-inositol kinase. This reaction requires ATP as a phosphate donor and occurs under mild conditions, typically at physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress myo-inositol kinase, leading to the efficient production of this compound. The product is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1D-myo-inositol 2-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Functions and Mechanisms

1D-myo-inositol 2-phosphate is involved in various biological processes, primarily as a signaling molecule. It acts as a precursor to other inositol phosphates, which are essential for:

  • Insulin Signal Transduction : Inositol phosphates play a critical role in mediating insulin signaling pathways, influencing glucose uptake and metabolism.
  • Calcium Signaling : They participate in the release of intracellular calcium, which is vital for numerous cellular functions including muscle contraction and neurotransmitter release.
  • Cell Growth and Proliferation : Inositol phosphates are implicated in the regulation of cell cycle progression and apoptosis.

Therapeutic Applications

Research indicates that this compound and its derivatives hold potential in treating various medical conditions:

  • Polycystic Ovary Syndrome (PCOS) : Myo-inositol has been shown to improve insulin sensitivity, which is beneficial for women with PCOS. Its role as a second messenger for follicle-stimulating hormone (FSH) supports ovarian function and enhances oocyte quality .
  • Metabolic Disorders : The compound's involvement in glucose metabolism positions it as a candidate for managing diabetes and related metabolic disorders .
  • Neurological Health : Insights into the role of myo-inositol in brain health suggest potential applications in neurodegenerative diseases. For instance, mutations affecting enzymes like MINPP1 that interact with myo-inositol phosphates have been linked to cognitive impairments .

MINPP1 Enzyme Activity

Recent studies have elucidated the role of the MINPP1 enzyme in dephosphorylating various inositol phosphates, including this compound. This enzyme is crucial for maintaining cellular homeostasis and has been linked to processes such as apoptosis and stress responses .

Table 1: MINPP1 Activity on Inositol Phosphates

SubstrateProduct(s) ProducedKinetic Properties
InsP6Ins(2,3)P2, Ins(2)PHigh activity; distinct pathways
InsP5[2OH]Ins(1,4,5)P3Moderate activity
This compoundNot fully characterized yetRequires further study

Mycothiol Biosynthesis

In Mycobacterium smegmatis, myo-inositol is rapidly taken up and converted into mycothiol through pathways involving myo-inositol phosphates. This demonstrates the compound's utility in microbial biochemistry and potential applications in antibiotic development .

Mechanism of Action

1D-myo-inositol 2-phosphate exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It interacts with specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This calcium release triggers various downstream effects, including enzyme activation and changes in cellular metabolism .

Comparison with Similar Compounds

Structural Differences and Isomerism

The positional isomerism of phosphate groups on the myo-inositol ring dictates molecular interactions and biological activity. Key isomers include:

Compound Name Phosphate Position(s) Key Features Reference
1D-myo-Inositol 1-phosphate C1 Primary precursor for myo-inositol biosynthesis; synthesized by myo-inositol-1-phosphate synthase
1D-myo-Inositol 2-phosphate C2 Hydrolyzed to myo-inositol; potential role in phytate degradation pathways
1D-myo-Inositol 3-phosphate C3 Less studied; may arise from alternative phosphorylation pathways
1D-myo-Inositol 4-phosphate C4 Detected in clinical studies; biomarker potential in metabolic disorders
1D-myo-Inositol 1,2,4,5,6-P5 C1,2,4,5,6 Highly phosphorylated; involved in signaling and phosphate storage

Functional Roles

  • 1D-myo-Inositol 1-phosphate: Essential for myo-inositol production, critical for membrane biogenesis and osmolyte synthesis.
  • 1D-myo-Inositol 2-phosphate: May act as an intermediate in inositol recycling or as a signaling molecule in specialized contexts (e.g., microbial adaptation).
  • Clinical Relevance: highlights distinct inositol phosphate profiles in human serum, with 1D-myo-inositol 4-phosphate and 3-phosphate implicated in metabolic disorders.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing isotopically labeled 1D-<i>myo</i>-inositol 2-phosphate for enzymatic studies?

  • Answer: Isotopic labeling (e.g., perdeuteration and ¹³C-enrichment) can be achieved via multi-step synthetic routes. For example, ¹³C-labeled 1D-<i>myo</i>-inositol 2-phosphate is synthesized using acetylation, silylation, and hydrogenolysis steps, followed by enzymatic phosphorylation (Scheme 1 in ). This allows precise tracking of phosphorylation dynamics using nuclear magnetic resonance (NMR) or dynamic nuclear polarization (DNP)-enhanced techniques .

Q. How can 1D-<i>myo</i>-inositol 2-phosphate be detected and quantified in complex biological matrices?

  • Answer: NMR spectroscopy (e.g., ¹³C-NMR) is ideal for distinguishing inositol phosphate isomers due to its sensitivity to phosphorylation patterns (). Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) is also effective for metabolite profiling, enabling quantification in cellular extracts (e.g., MDCK cells) with high precision .

Q. What are the optimal storage conditions for 1D-<i>myo</i>-inositol 2-phosphate to ensure stability?

  • Answer: Store the compound at 15–30°C in a dry environment. Avoid exposure to incompatible reagents, though specific incompatibilities are not documented ( ). Stability can be monitored via periodic HPLC or mass spectrometry analysis to detect degradation .

Q. Which enzymes are known to phosphorylate or dephosphorylate 1D-<i>myo</i>-inositol 2-phosphate?

  • Answer: Enzymes such as inositol phosphate kinases (e.g., EC 2.7.1.127) catalyze phosphorylation at specific positions. For example, EC 2.7.1.127 converts 1D-<i>myo</i>-inositol 1,4,5-trisphosphate to 1,3,4,5-tetrakisphosphate using ATP (). Dephosphorylation is mediated by phosphatases like inositol polyphosphate 1-phosphatase .

Advanced Research Questions

Q. How does the 2-phosphate group in 1D-<i>myo</i>-inositol derivatives influence enzyme specificity and catalytic efficiency?

  • Answer: The 2-phosphate forms hydrogen bonds with key residues in enzyme active sites. For instance, in SPX-domain-containing polyphosphate polymerases (e.g., CtVtc4), the 2-phosphate of InsP6 binds to main-chain atoms of F3 and G4 and the side chain of Y22, stabilizing substrate-enzyme interactions (). Titration assays show EC₅₀ values vary significantly between inositol phosphate isomers, highlighting positional specificity .

Q. How can researchers resolve contradictions in kinetic data when different inositol phosphate isomers are used as substrates?

  • Answer: Contradictions often arise from isomer impurities or differential enzyme promiscuity. Validate isomer purity via HPLC or ion-exchange chromatography. Use dose-response curves (e.g., EC₅₀ and Vmax from polyP synthesis assays) to compare substrate efficacy. For example, InsP6 exhibits a lower EC₅₀ (~1.5 µM) than InsP5 in CtVtc4 assays, indicating higher affinity () .

Q. What structural techniques are used to determine the 3D conformation of enzymes bound to 1D-<i>myo</i>-inositol 2-phosphate?

  • Answer: X-ray crystallography (e.g., pdb code 5ijp in ) resolves H-bonding networks between the 2-phosphate and enzyme residues. Cryo-EM and NMR spectroscopy are complementary for dynamic studies, revealing conformational changes during catalysis ( ). Mutagenesis of binding residues (e.g., Y22A in CtVtc4) can validate structural predictions .

Q. How do the biological roles of 1D-<i>myo</i>-inositol 2-phosphate differ from its structural isomers (e.g., 1D-<i>myo</i>-inositol 3-phosphate) in signaling pathways?

  • Answer: Positional isomers participate in distinct pathways. For example, 1D-<i>myo</i>-inositol 3-phosphate is a substrate for glycosyltransferases in mycothiol biosynthesis ( ), while the 2-phosphate isomer may regulate phosphate homeostasis via SPX-domain interactions (). Knockout models and isotopic tracing can delineate pathway-specific roles .

Methodological Considerations

  • Data Validation: Always corroborate kinetic parameters (e.g., EC₅₀) with structural data to avoid misinterpretation of enzyme specificity.
  • Isomer Discrimination: Use isomer-specific antibodies or labeled standards in assays to minimize cross-reactivity ().
  • Synthesis Reproducibility: Document synthetic intermediates (e.g., perdeuterated precursors in ) to ensure batch consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1D-myo-inositol 2-phosphate
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Reactant of Route 2
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